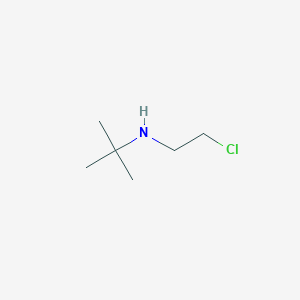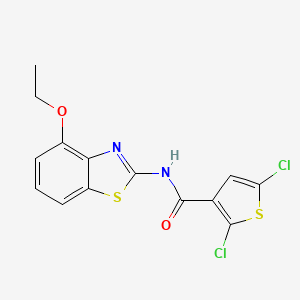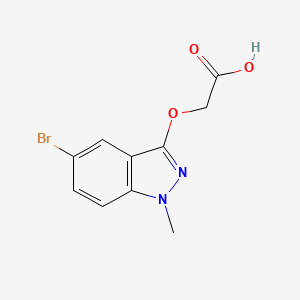
2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It’s a derivative of indazole, a heterocyclic aromatic organic compound . The compound has a molecular formula of C9H7BrN2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 255.07 . It’s a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid and its derivatives have shown promising results in antimicrobial and antifungal applications. Compounds synthesized from acetic acid derivatives, including those with the 5-oxo-[1,2,4]triazole ring, demonstrated antimicrobial activity against various microorganisms, but no antifungal activity against yeast-like fungi was observed. Some of these compounds also inhibited mycelial growth, showing potential in controlling fungal infections (Demirbas et al., 2004). Another study showed that compounds designed from 2-bromo-4-methyl aniline and treated with different reagents yielded novel brominated 1,2,4-triazolo-[3,4-b]-benzothiazoles, which were evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria (Bhagat et al., 2012).
Synthesis of Novel Derivatives
The compound has been utilized as a precursor in the synthesis of various novel derivatives. For instance, novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles were synthesized and characterized, providing a foundation for further research in various applications, including potential medicinal uses (Reddy et al., 2013). The synthesis of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety was also reported, and these compounds were evaluated for their antimicrobial activity, adding to the compound's versatility in synthesizing bioactive derivatives (Reddy et al., 2013).
Photophysical Properties and Applications
Research into the photophysical properties of derivatives of this compound revealed that they exhibit high luminescence. This property makes them potentially useful for metal sensing and as laser dyes, expanding the scope of applications to include technological and analytical uses (Grummt et al., 2007).
Safety and Hazards
The safety information for “2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid” includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
Indazole and its derivatives have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole, including “2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid”, need to be explored further for the treatment of various pathological conditions .
Eigenschaften
IUPAC Name |
2-(5-bromo-1-methylindazol-3-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-13-8-3-2-6(11)4-7(8)10(12-13)16-5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWFDALSWSNHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
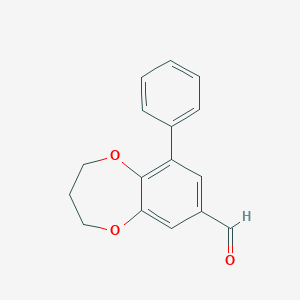
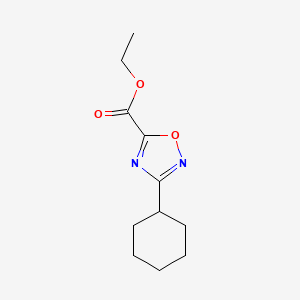
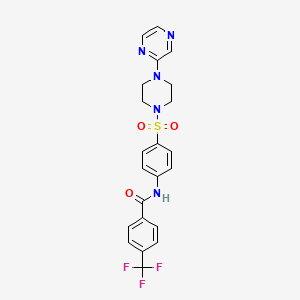
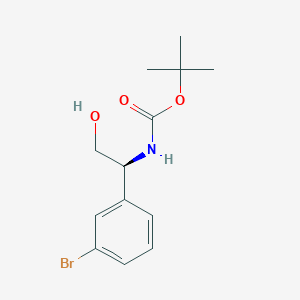
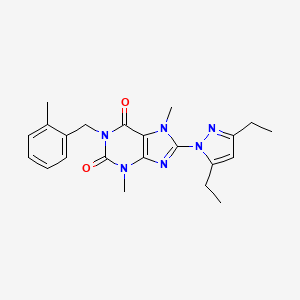
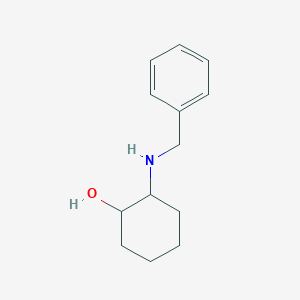
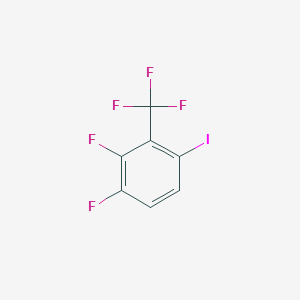
![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)
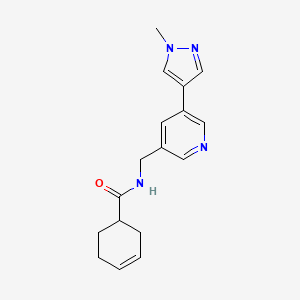
![4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)
